2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane
Description
2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane is a brominated aromatic oxirane derivative characterized by a phenyl ring substituted with a bromine atom at the 2-position and a 2-methoxyethoxymethoxy group at the 3-position. The oxirane (epoxide) ring is directly attached to the aromatic system, making this compound a versatile intermediate for synthesizing polymers, pharmaceuticals, or functionalized materials.
Properties
IUPAC Name |
2-[2-bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-14-5-6-15-8-17-10-4-2-3-9(12(10)13)11-7-16-11/h2-4,11H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGXMMDPWXVEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC=CC(=C1Br)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane, a compound belonging to the oxirane class, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Chemical Formula : C12H15BrO4
- Molecular Weight : 303.15 g/mol
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its cytotoxic effects against various cancer cell lines. Its oxirane moiety is known to participate in nucleophilic attack reactions, which can lead to significant biological interactions.
- Cytotoxicity : The compound exhibits cytotoxic effects on several human tumor cell lines. The mechanism is believed to involve the formation of reactive intermediates that interact with cellular macromolecules, leading to apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.
Cytotoxicity Studies
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values for different cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 25 |
These results indicate a promising potential for further development as an anticancer agent.
Antimicrobial Activity
In vitro tests have shown that the compound exhibits moderate activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. Further studies are needed to assess its efficacy against Gram-negative bacteria and fungi.
Enzyme Inhibition Assays
Research has indicated that the compound may inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs, necessitating caution in therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Oxirane Derivatives
Structural and Functional Group Analysis
The table below compares key structural features and inferred properties of 2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane with structurally related compounds:
Key Observations:
- Substituent Effects : The bromine atom in the target compound contrasts with electron-donating groups (e.g., -OCH₃ in ) or electron-withdrawing groups (e.g., -CF₃ in ), influencing reactivity. Bromine may facilitate Suzuki coupling or elimination reactions.
- Solubility : The 2-methoxyethoxymethoxy group’s polyether chain likely enhances solubility in polar aprotic solvents compared to simpler analogs like 2-(4-methoxyphenyl)-3-methyloxirane .
- Steric Considerations : Bulky substituents in 3,5-dibenzyloxyphenyloxirane reduce accessibility to the oxirane ring, whereas the target compound’s linear ether chain may offer flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
